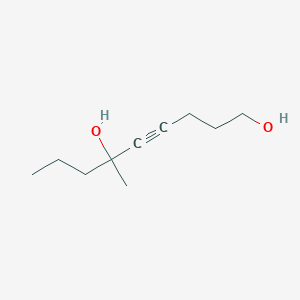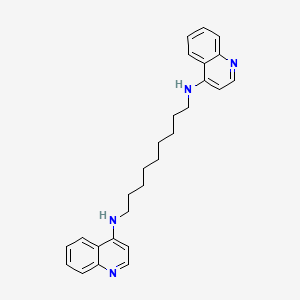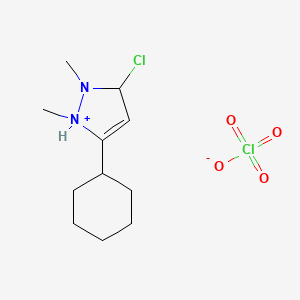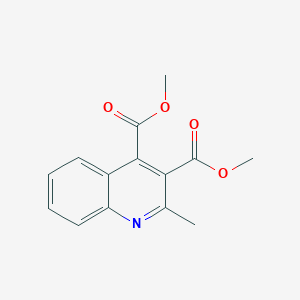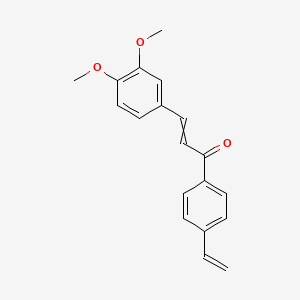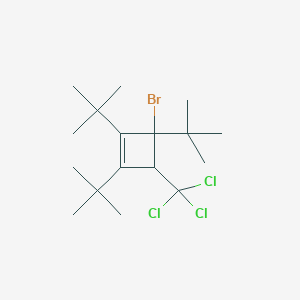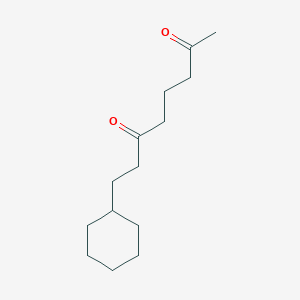![molecular formula C21H19OP B14607793 2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one CAS No. 57395-88-7](/img/structure/B14607793.png)
2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one is an organophosphorus compound characterized by the presence of a phosphanylidene group
Métodos De Preparación
The synthesis of 2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one typically involves the reaction of diphenylphosphine with a suitable carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the phosphanylidene group. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphanylidene group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphanylidene derivatives.
Aplicaciones Científicas De Investigación
2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of 2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one involves its interaction with molecular targets through the phosphanylidene group. This group can form stable complexes with metal ions and other electrophiles, influencing various chemical pathways. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in chemical reactions.
Comparación Con Compuestos Similares
Similar compounds to 2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one include other organophosphorus compounds such as triphenylphosphine and diphenylphosphine. Compared to these compounds, this compound is unique due to its specific structural configuration and the presence of the phosphanylidene group, which imparts distinct reactivity and applications.
Propiedades
Número CAS |
57395-88-7 |
|---|---|
Fórmula molecular |
C21H19OP |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
2-[methyl(diphenyl)-λ5-phosphanylidene]-1-phenylethanone |
InChI |
InChI=1S/C21H19OP/c1-23(19-13-7-3-8-14-19,20-15-9-4-10-16-20)17-21(22)18-11-5-2-6-12-18/h2-17H,1H3 |
Clave InChI |
SCFJNSPFWOEMTN-UHFFFAOYSA-N |
SMILES canónico |
CP(=CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
